![molecular formula C8H14O B1314024 双环[3.2.1]辛烷-3-醇 CAS No. 29804-62-4](/img/structure/B1314024.png)
双环[3.2.1]辛烷-3-醇
描述
Bicyclo[3.2.1]octan-3-ol is a bicyclic organic compound featuring a unique structure that consists of a fused ring system. This compound is part of the bicyclo[3.2.1]octane family, which is known for its presence in various biologically active natural products, particularly sesquiterpenes and diterpenes . The bicyclo[3.2.1]octane framework is a common structural motif in many natural compounds, making it a subject of interest in synthetic organic chemistry .
科学研究应用
Bicyclo[3.2.1]octan-3-ol has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of complex natural products and pharmaceuticals . Additionally, it is used in the development of new synthetic methodologies and as a scaffold for drug discovery .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.1]octan-3-ol can be achieved through several methods. One notable approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . This method provides a highly functionalized bicyclo[3.2.1]octane system with excellent stereocontrol.
Industrial Production Methods: Industrial production of bicyclo[3.2.1]octan-3-ol typically involves the use of commercially available monoterpenes such as carvone. The transformation sequence includes an intramolecular Diels-Alder reaction and cyclopropane ring opening, which are key steps in the synthesis .
化学反应分析
Types of Reactions: Bicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize bicyclo[3.2.1]octan-3-ol to its corresponding ketone or carboxylic acid derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce bicyclo[3.2.1]octan-3-ol to its corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other strong bases.
Major Products: The major products formed from these reactions include various functionalized derivatives of the bicyclo[3.2.1]octane system, such as ketones, alcohols, and carboxylic acids .
作用机制
The mechanism of action of bicyclo[3.2.1]octan-3-ol involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
相似化合物的比较
- 2-Azabicyclo[3.2.1]octane
- Tricyclo[3.2.1.02.7]octane
- Bicyclo[3.3.0]octane
属性
IUPAC Name |
bicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-4-6-1-2-7(3-6)5-8/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREZEXWGSYQUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the polarity of a solvent influence the interactions of Bicyclo[3.2.1]octan-3-ol?
A: Research using 13C NMR relaxation time measurements [] suggests that the nature of interactions between Bicyclo[3.2.1]octan-3-ol and a solvent is dependent on the solvent's polarity. In a non-polar solvent like cyclohexane, the compound primarily exhibits solute-solute interactions. Conversely, in a polar solvent like acetone, solute-solvent interactions dominate. Interestingly, in chloroform, a solvent with intermediate polarity, both solute-solute and solute-solvent interactions occur simultaneously. This highlights the role of solvent polarity in influencing the behavior of Bicyclo[3.2.1]octan-3-ol in solution.
Q2: What insights into the structure of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-ol can be gained from crystallographic studies?
A: X-ray crystallography studies [] successfully determined the crystal structure of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-ol. The study revealed that the compound crystallizes in the monoclinic crystal system with the space group P21/c. Key structural parameters were determined, including unit cell dimensions (a = 6.2427(16) Å, b = 9.553(2) Å, c = 16.932(4) Å, β = 100.094(7)°) and a unit cell volume of 994.1(4) Å3. This structural information is valuable for understanding the solid-state properties of this specific derivative of Bicyclo[3.2.1]octan-3-ol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



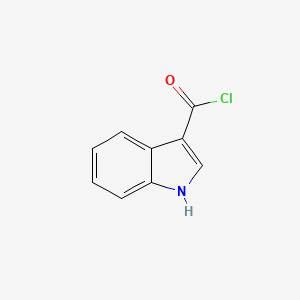
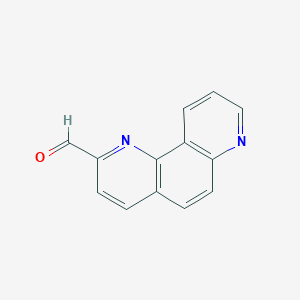
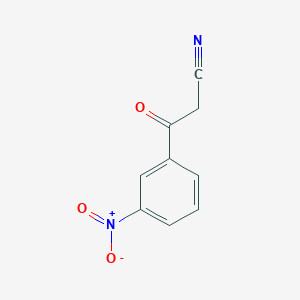
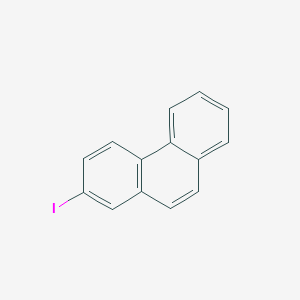
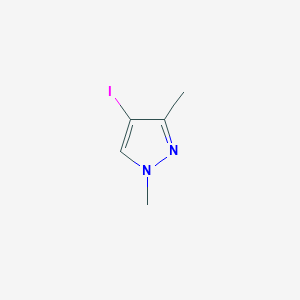
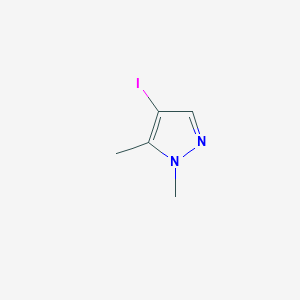
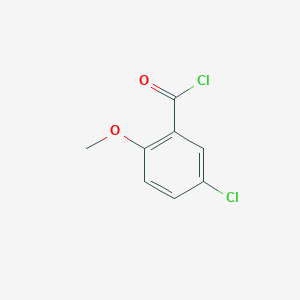
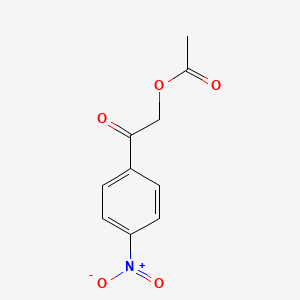

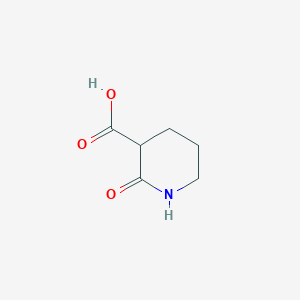

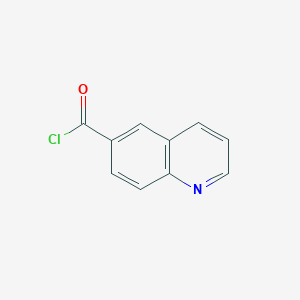
![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)
